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molecular formula C10H7F7S B6307272 Benzyl perfluoroisopropyl sulfide CAS No. 68409-03-0

Benzyl perfluoroisopropyl sulfide

Cat. No. B6307272
M. Wt: 292.22 g/mol
InChI Key: ATADJGHBRXPUHX-UHFFFAOYSA-N
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Patent
US04628094

Procedure details

Benzyl bromide, 16.76 g (0.098 mol), was added dropwise at 25° to a solution of 0.098 mole of tris(dimethylamino)sulfonium 1,2,2,2-tetrafluoro-1-(trifluoromethyl)ethanethiolate (prepared as in Example 12) in 125 mL of acetonitrile. The reaction mixture was stirred for 18 h and then poured into 500 mL of ice-water. The aqueous mixture was extracted with ether, and the ether extracts were washed with water, dried (MgSO4) and distilled to give 21.31 g (75% yield) of benzyl heptafluoroisopropyl sulfide as a pale yellow liquid: bp 70°-71° (10 mm); 1H NMR (CDCl3) δ4.09 ppm (s, 2H) and 7.27 ppm (s, 5H); 19F NMR (CDCl3) δ-75.2 ppm (d, J=11 Hz, 6F) and -162.6 ppm (septet, J=11 Hz, 1F). Anal. Calcd. for C10H7F7S: C, 41.10; H, 2.41; F, 45.51. Found: C, 40.89; H, 2.45; F, 45.27.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
tris(dimethylamino)sulfonium 1,2,2,2-tetrafluoro-1-(trifluoromethyl)ethanethiolate
Quantity
0.098 mol
Type
reactant
Reaction Step One
Quantity
125 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
500 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1](Br)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[F:9][C:10]([C:16]([F:19])([F:18])[F:17])([S-:15])[C:11]([F:14])([F:13])[F:12].CN([S+](N(C)C)N(C)C)C>C(#N)C>[F:12][C:11]([F:13])([F:14])[C:10]([S:15][CH2:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1)([F:9])[C:16]([F:19])([F:18])[F:17] |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)Br
Name
tris(dimethylamino)sulfonium 1,2,2,2-tetrafluoro-1-(trifluoromethyl)ethanethiolate
Quantity
0.098 mol
Type
reactant
Smiles
FC(C(F)(F)F)([S-])C(F)(F)F.CN(C)[S+](N(C)C)N(C)C
Name
Quantity
125 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
ice water
Quantity
500 mL
Type
reactant
Smiles

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 18 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
The aqueous mixture was extracted with ether
WASH
Type
WASH
Details
the ether extracts were washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
DISTILLATION
Type
DISTILLATION
Details
distilled

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
FC(C(C(F)(F)F)(F)SCC1=CC=CC=C1)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 21.31 g
YIELD: PERCENTYIELD 75%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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